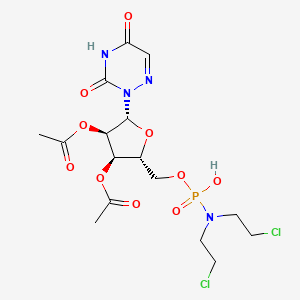
(2',3'-Di-O-acetyl-6-azauridine-5')-bis-(2-chloroethyl)amido-phosphoric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2’,3’-Di-O-acetyl-6-azauridine-5’)-bis-(2-chloroethyl)amido-phosphoric acid is a synthetic compound that combines nucleoside analogs with alkylating agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2’,3’-Di-O-acetyl-6-azauridine-5’)-bis-(2-chloroethyl)amido-phosphoric acid typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the nucleoside are protected using acetyl groups.
Introduction of Azido Group: The azido group is introduced at the 6-position of the uridine derivative.
Formation of Phosphoric Acid Derivative: The bis-(2-chloroethyl)amido-phosphoric acid moiety is synthesized separately and then coupled with the protected nucleoside.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the azido group.
Reduction: Reduction reactions could convert the azido group to an amine.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the azido group.
Reduction: Amino derivatives.
Substitution: Substituted derivatives where the chloroethyl groups are replaced by nucleophiles.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block for more complex molecules in synthetic organic chemistry.
Biology
In biological research, it may be used to study the effects of nucleoside analogs and alkylating agents on cellular processes.
Medicine
Industry
Could be used in the synthesis of specialized chemicals and pharmaceuticals.
Mécanisme D'action
The compound exerts its effects primarily through the alkylation of DNA. The bis-(2-chloroethyl)amido-phosphoric acid moiety can form covalent bonds with DNA, leading to cross-linking and disruption of DNA function. This can trigger cell death, particularly in rapidly dividing cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Azauridine: A nucleoside analog with antiviral properties.
Bis-(2-chloroethyl)amine: An alkylating agent used in chemotherapy.
Uniqueness
(2’,3’-Di-O-acetyl-6-azauridine-5’)-bis-(2-chloroethyl)amido-phosphoric acid combines the properties of nucleoside analogs and alkylating agents, potentially offering a dual mechanism of action that could enhance its therapeutic efficacy.
Propriétés
Numéro CAS |
20603-63-8 |
|---|---|
Formule moléculaire |
C16H23Cl2N4O10P |
Poids moléculaire |
533.3 g/mol |
Nom IUPAC |
N,N-bis(2-chloroethyl)-[[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methoxy]phosphonamidic acid |
InChI |
InChI=1S/C16H23Cl2N4O10P/c1-9(23)30-13-11(8-29-33(27,28)21(5-3-17)6-4-18)32-15(14(13)31-10(2)24)22-16(26)20-12(25)7-19-22/h7,11,13-15H,3-6,8H2,1-2H3,(H,27,28)(H,20,25,26)/t11-,13-,14-,15-/m1/s1 |
Clé InChI |
IGQSSGGXXFGWDN-NMFUWQPSSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]1OC(=O)C)N2C(=O)NC(=O)C=N2)COP(=O)(N(CCCl)CCCl)O |
SMILES canonique |
CC(=O)OC1C(OC(C1OC(=O)C)N2C(=O)NC(=O)C=N2)COP(=O)(N(CCCl)CCCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-3-one, 4,7,7-trimethyl-](/img/structure/B14707322.png)
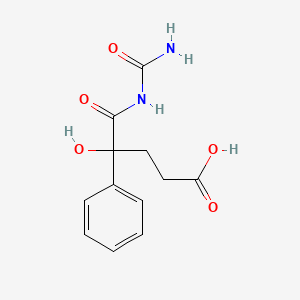

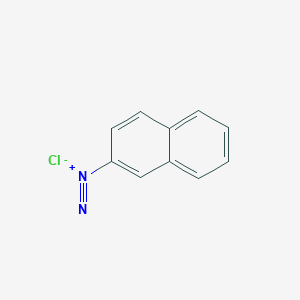
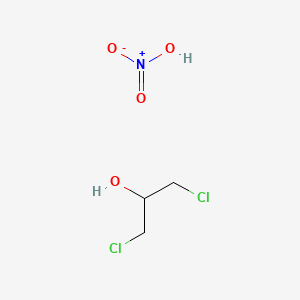
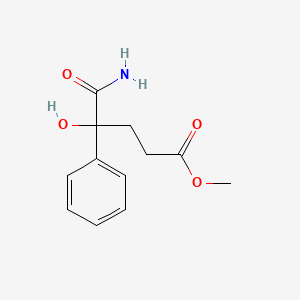
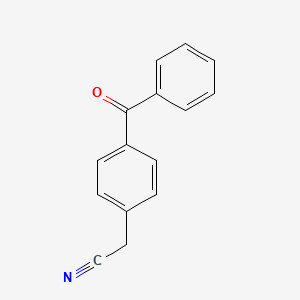



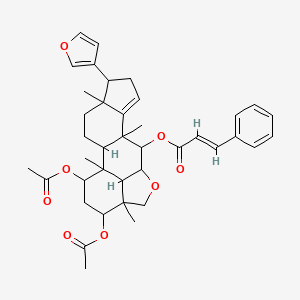
![Trimethyl-[methyl-[methyl-[methyl-(methyl-phenyl-trimethylsilyloxysilyl)oxy-phenylsilyl]oxy-phenylsilyl]oxy-phenylsilyl]oxysilane](/img/structure/B14707386.png)

